(S)-2-Hydroxymethyl-hexanoic acid
Overview
Description
(S)-2-Hydroxymethyl-hexanoic acid is a chiral compound with significant importance in various scientific fields It is characterized by the presence of a hydroxymethyl group attached to the second carbon of a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Hydroxymethyl-hexanoic acid can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-oxohexanoic acid using chiral catalysts. Another method includes the enzymatic resolution of racemic mixtures of 2-hydroxymethyl-hexanoic acid, where specific enzymes selectively react with one enantiomer, leaving the desired (S)-enantiomer .
Industrial Production Methods
Industrial production of this compound often employs biocatalysis due to its efficiency and selectivity. Enzymes such as lipases and esterases are used to catalyze the hydrolysis of esters, leading to the formation of the desired chiral acid. This method is favored for its environmentally friendly nature and high yield .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxymethyl-hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed under basic conditions.
Major Products Formed
Oxidation: 2-Carboxyhexanoic acid.
Reduction: 2-Hydroxymethyl-hexanol.
Substitution: Various substituted hexanoic acids depending on the nucleophile used.
Scientific Research Applications
(S)-2-Hydroxymethyl-hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxymethyl-hexanoic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxymethyl group allows for versatile chemical modifications, enabling the compound to participate in different biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
®-2-Hydroxymethyl-hexanoic acid: The enantiomer of (S)-2-Hydroxymethyl-hexanoic acid, with similar chemical properties but different biological activities.
2-Hydroxyhexanoic acid: Lacks the chiral center, resulting in different reactivity and applications.
2-Methylhexanoic acid: Similar structure but with a methyl group instead of a hydroxymethyl group, leading to different chemical behavior.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties essential for certain biological and chemical processes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields .
Properties
IUPAC Name |
(2S)-2-(hydroxymethyl)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-3-4-6(5-8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHDGOFKNWYJO-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650722 | |
Record name | (2S)-2-(Hydroxymethyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752258-16-5 | |
Record name | (2S)-2-(Hydroxymethyl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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